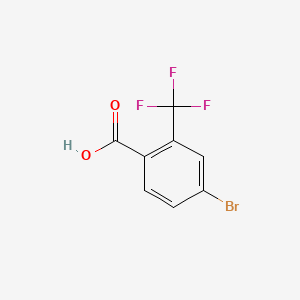

4-Bromo-2-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHWAPDBDXPBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648655 | |

| Record name | 4-Bromo-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-31-0 | |

| Record name | 4-Bromo-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-2-(TRIFLUOROMETHYL)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzoic Acid (CAS 320-31-0)

Introduction: A Versatile Building Block in Modern Chemistry

4-Bromo-2-(trifluoromethyl)benzoic acid, identified by CAS Number 320-31-0, is a synthetically valuable aromatic carboxylic acid. Its structure is distinguished by a benzoic acid core substituted with a bromine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. This unique arrangement of functional groups imparts a combination of reactivity and specific physicochemical properties that make it a crucial intermediate in several fields, most notably in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]

The trifluoromethyl group is a key feature, known for its strong electron-withdrawing nature and high lipophilicity. In drug design, the incorporation of a -CF₃ group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. The carboxylic acid moiety provides a reactive site for forming amides, esters, and other derivatives, further extending its synthetic utility.[1]

This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. It covers the compound's physicochemical and spectral properties, outlines a plausible synthetic approach, details its key reactions with exemplary protocols, and provides essential safety and handling information.

Physicochemical and Spectral Properties

A thorough understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and physicochemical data for this compound are summarized below.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 320-31-0[2] |

| IUPAC Name | This compound[3] |

| Molecular Formula | C₈H₄BrF₃O₂[2] |

| Molecular Weight | 269.02 g/mol [2] |

| SMILES | O=C(O)C1=C(C(F)(F)F)C=C(Br)C=C1[3] |

| InChI Key | JXHWAPDBDXPBEQ-UHFFFAOYSA-N[3] |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to pale cream or light brown crystalline powder | [3][4] |

| Melting Point | 119.5 - 125.5 °C | [3] |

| Purity | ≥97.5% (Typical) | [3] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |

Spectral Data Analysis

Spectral analysis is critical for structure confirmation and purity assessment. Below are the characteristic spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR | ¹³C NMR |

| Data for analogous compounds suggest the following approximate shifts (ppm) in a suitable deuterated solvent (e.g., DMSO-d₆): | Predicted shifts (ppm) based on analogous structures: |

| ~13.0 (s, 1H, -COOH) | ~166 (-C OOH) |

| ~8.1 (d, 1H, Ar-H) | ~137 (Ar-C ) |

| ~7.9 (dd, 1H, Ar-H) | ~134 (Ar-C ) |

| ~7.7 (d, 1H, Ar-H) | ~132 (Ar-C ) |

| ~129 (q, -C F₃) | |

| ~125 (Ar-C ) | |

| ~122 (Ar-C ) | |

| ~120 (Ar-C ) |

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch of the carboxylic acid, showing hydrogen bonding[6] |

| ~1700 (strong, sharp) | C=O stretch of the aryl carboxylic acid[6] |

| 1400-1600 | C=C aromatic ring stretches |

| 1100-1300 | C-F stretches of the trifluoromethyl group |

| ~1210-1320 | C-O stretch of the carboxylic acid group[6] |

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

| Ionization Mode | Fragment (m/z) | Proposed Identity/Loss |

| EI | 268/270 | [M]⁺, Molecular ion peak with characteristic bromine isotope pattern |

| EI | 251/253 | [M-OH]⁺ |

| EI | 223/225 | [M-COOH]⁺ |

| EI | 144 | [M-COOH-Br]⁺ |

The fragmentation pattern is characterized by the initial loss of hydroxyl or carboxyl groups, followed by cleavage of the bromine atom.[4][7][8]

Synthesis and Manufacturing

While specific proprietary methods are employed by manufacturers, a plausible and chemically sound synthetic route can be designed based on established organic chemistry principles. A common strategy involves the functionalization of a suitable benzene-ring precursor.[1] The following multi-step process illustrates a logical approach to synthesize this compound.

Diagram 1: Plausible Synthetic Workflow. A multi-step synthesis starting from a halogenated benzene derivative.

Rationale Behind the Synthetic Strategy

-

Starting Material Selection: 1-Bromo-3-iodobenzene is a commercially available starting material. The differential reactivity of the C-I and C-Br bonds is key. The C-I bond is more susceptible to lithium-halogen exchange or ortho-lithiation direction, allowing for selective functionalization.

-

Step 1: Directed Ortho-Metalation and Trifluoromethylation: The iodine atom can direct an organolithium reagent like n-butyllithium to deprotonate the ortho position (position 2). The resulting lithiated species is a powerful nucleophile that can then be quenched with an electrophilic trifluoromethyl source (e.g., CF₃-I or other modern trifluoromethylating agents) to install the -CF₃ group at the desired position.

-

Step 2: Selective Halogen-Metal Exchange and Carboxylation: The remaining C-Br bond is less reactive towards standard organolithium reagents at low temperatures. However, a second equivalent of an organolithium reagent or a Grignard reagent can selectively perform a halogen-metal exchange at the iodine position. This newly formed organometallic intermediate can then be carboxylated by quenching with carbon dioxide (either as a gas or solid dry ice), followed by an acidic workup to protonate the carboxylate and yield the final product, this compound. This approach leverages the hierarchy of halogen reactivity to achieve the desired substitution pattern.

Reactivity and Key Applications

The dual functionality of this compound makes it a highly versatile intermediate. The bromine atom is ideal for C-C bond formation, while the carboxylic acid is a gateway to amides and esters.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The Suzuki-Miyaura coupling, which forms a new C-C bond between an organohalide and an organoboron compound, is particularly prevalent.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 4-Bromo-2-(trifluoromethyl)benzoic acid (CAS No. 320-31-0). This versatile fluorinated building block is a key intermediate in the synthesis of a wide array of compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Understanding its fundamental characteristics is paramount for its effective application in research and development.

This document delves into the structural and chemical properties of this compound, supported by experimental data and established analytical protocols. The information presented herein is intended to empower researchers to confidently utilize this compound in their synthetic endeavors.

Molecular Identity and Structure

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a bromine atom, a trifluoromethyl group, and a carboxylic acid group. The precise arrangement of these substituents dictates its reactivity and physical properties.

The IUPAC name for this compound is this compound.[3] Its molecular structure is depicted in the diagram below.

Figure 1: 2D structure of this compound.

Key Identifiers:

| Identifier | Value |

| CAS Number | 320-31-0[1][2] |

| Molecular Formula | C₈H₄BrF₃O₂[1][2] |

| Molecular Weight | 269.02 g/mol [1][2] |

| InChI Key | JXHWAPDBDXPBEQ-UHFFFAOYSA-N[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the melting point is well-documented, the boiling point, density, and pKa are primarily based on predicted values.

| Property | Value | Source(s) |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 121 - 125 °C | [1][4] |

| Boiling Point (Predicted) | 275.2 ± 40.0 °C | [4] |

| Density (Predicted) | 1.773 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.00 ± 0.36 | [4] |

| Solubility | Soluble in Methanol | [4] |

Spectral Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the aromatic protons will exhibit characteristic shifts and coupling patterns. A representative ¹H NMR spectrum is available from ChemicalBook.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For this compound, distinct signals are expected for the carboxylic acid carbon, the trifluoromethyl carbon, and the aromatic carbons. While a specific spectrum for this compound was not directly available in the initial search, spectra for similar compounds such as 4-(trifluoromethyl)benzoic acid are available and can provide a reference for expected chemical shifts.[6][7] The aromatic region would show multiple signals due to the different electronic environments of the substituted benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. Key expected absorptions for this compound include:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

C-F stretching vibrations from the trifluoromethyl group.

-

C-Br stretching vibrations.

-

Aromatic C-H and C=C stretching and bending vibrations.

Experimental Protocols

The following section outlines standard experimental procedures for the determination of key physicochemical properties.

Determination of Melting Point using Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate method for determining the melting point of a crystalline solid. It measures the heat flow into the sample as a function of temperature. The melting point is identified as the onset temperature of the endothermic melting peak.

Figure 2: Workflow for melting point determination by DSC.

Methodology:

-

Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, to a temperature above the melting point.

-

Record the differential heat flow as a function of temperature.

-

The melting point is determined as the extrapolated onset temperature of the endothermic peak in the DSC thermogram.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Rationale: Potentiometric titration is a standard and reliable method for determining the pKa of an acid. It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa is the pH at which the acid is half-neutralized.

Methodology:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water/methanol mixture, given its solubility).

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the pH electrode in the solution of the acid.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH after each addition of the titrant, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added.

-

The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point.

Qualitative Solubility Assessment

Rationale: Understanding the solubility of a compound is crucial for its handling, formulation, and reaction setup. A qualitative assessment provides a practical understanding of its behavior in common solvents.

Methodology:

-

Place a small, accurately measured amount (e.g., 10 mg) of this compound into separate test tubes.

-

Add 1 mL of a selected solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) to each test tube.

-

Agitate the mixtures vigorously for a set period (e.g., 1 minute).

-

Visually inspect for the complete dissolution of the solid.

-

Classify the solubility as soluble, partially soluble, or insoluble.

-

For aqueous solubility, the effect of pH can be investigated by attempting to dissolve the compound in aqueous solutions of acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH). As a carboxylic acid, it is expected to be more soluble in basic solutions due to the formation of the carboxylate salt.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

GHS Hazard Classification:

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Minimize dust generation and accumulation.[8]

-

Personal Protective Equipment: Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. A dust mask or respirator should be used if handling large quantities or if dust is generated.

-

Storage: Store in a tightly closed container in a cool, dry place.[8]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

-

Applications in Research and Development

The unique combination of a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, and a trifluoromethyl group for modulating electronic and pharmacokinetic properties makes this compound a valuable building block.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[1][2] The trifluoromethyl group can enhance metabolic stability and binding affinity.

-

Agrochemical Development: It is used in the creation of new herbicides and pesticides.[1][2]

-

Materials Science: This compound is utilized in the formulation of advanced polymers and materials with enhanced thermal and chemical resistance.[1][2]

Figure 3: Key application areas of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physicochemical properties. This guide provides researchers and developers with the foundational knowledge required to handle, characterize, and effectively utilize this compound in a variety of synthetic applications. Adherence to the outlined safety protocols is essential for its safe handling in a laboratory setting. While key experimental data such as melting point are readily available, further experimental determination of properties like boiling point, density, and pKa would be beneficial for more precise process development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. H31656.03 [thermofisher.com]

- 4. 4-Bromo-2-(Trifluoromethyl) Benzoic Acid CAS#: 320-31-0 [chemicalbook.com]

- 5. 4-Bromo-2-(Trifluoromethyl) Benzoic Acid(320-31-0) 1H NMR [m.chemicalbook.com]

- 6. 4-(Trifluoromethyl)benzoic acid(455-24-3) 13C NMR spectrum [chemicalbook.com]

- 7. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzoic Acid: Molecular Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-(trifluoromethyl)benzoic acid, a key building block in modern medicinal chemistry, agrochemical synthesis, and material science. We will delve into its molecular characteristics, spectroscopic signature, a plausible synthetic route, and its applications, offering insights grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

This compound is a trifunctional aromatic compound, featuring a carboxylic acid, a bromine atom, and a trifluoromethyl group on a benzene ring. This unique combination of functional groups imparts a distinct reactivity profile, making it a versatile intermediate in organic synthesis. The electron-withdrawing nature of both the trifluoromethyl group and the bromine atom significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

The precise arrangement of these substituents—bromine at the 4-position and the trifluoromethyl group at the 2-position relative to the carboxylic acid—is critical for its utility in targeted synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrF₃O₂ | [1][2] |

| Molecular Weight | 269.02 g/mol | [2][3] |

| CAS Number | 320-31-0 | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 121-125 °C | [1] |

| Purity | ≥98% |

Spectroscopic Characterization (Predicted)

While a publicly available, comprehensive set of spectra for this compound is not readily accessible, we can predict its spectroscopic features based on the analysis of similar compounds and established principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton ortho to the bromine and meta to the trifluoromethyl group would appear as a doublet, while the other two protons would likely appear as a doublet and a doublet of doublets, respectively. The carboxylic acid proton will present as a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be more complex, showing eight distinct signals corresponding to each carbon atom in the molecule. The trifluoromethyl group's carbon will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical range for substituted benzenes, with their chemical shifts influenced by the attached functional groups.[4]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[5] A sharp, strong absorption corresponding to the C=O (carbonyl) stretch will be present around 1700 cm⁻¹.[5] C-H stretching of the aromatic ring will be observed just above 3000 cm⁻¹.[6] The C-F and C-Br stretching vibrations will appear in the fingerprint region.

Mass Spectrometry

The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z 269 and a prominent M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[7] Key fragmentation pathways would likely involve the loss of the hydroxyl group (-OH, M-17), the entire carboxylic acid group (-COOH, M-45), and the bromine atom (-Br, M-79/81).[7][8]

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. A plausible synthetic route can be adapted from patented industrial processes for similar compounds.

Proposed Synthetic Pathway

A likely industrial synthesis starts from the readily available m-chlorobenzotrifluoride. This pathway involves a sequence of nitration, ammonolysis, bromination, and deamination to yield 4-bromo-2-nitrobenzotrifluoride. The final step would involve the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the carboxylic acid functionality.

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="m-Chlorobenzotrifluoride"]; B [label="5-Chloro-2-nitrobenzotrifluoride"]; C [label="5-Amino-2-nitrobenzotrifluoride"]; D [label="2-Bromo-4-nitro-5-(trifluoromethyl)aniline"]; E [label="4-Bromo-2-nitrobenzotrifluoride"]; F [label="4-Bromo-2-(trifluoromethyl)aniline"]; G [label="this compound"];

A -> B [label="Nitration"]; B -> C [label="Ammonolysis"]; C -> D [label="Bromination"]; D -> E [label="Deamination"]; E -> F [label="Reduction"]; F -> G [label="Sandmeyer Reaction"]; } Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol (Illustrative)

The following protocol illustrates the key transformations in the proposed synthesis. Disclaimer: This is an illustrative protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Step 1: Nitration of m-Chlorobenzotrifluoride [9]

-

To a stirred mixture of concentrated nitric acid and sulfuric acid at room temperature, slowly add m-chlorobenzotrifluoride.

-

After the addition is complete, the reaction mixture is heated to facilitate the nitration process.

-

The product, 5-chloro-2-nitrobenzotrifluoride, is then isolated by separation of the organic layer, followed by washing and drying.

Step 2: Ammonolysis [9]

-

The 5-chloro-2-nitrobenzotrifluoride is treated with aqueous ammonia in a pressure vessel at elevated temperature.

-

This nucleophilic aromatic substitution replaces the chlorine atom with an amino group to yield 5-amino-2-nitrobenzotrifluoride.

Step 3: Bromination [9]

-

The amino-nitro compound is then brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) in a polar aprotic solvent.

-

This step introduces the bromine atom at the desired position to give 2-bromo-4-nitro-5-(trifluoromethyl)aniline.

Step 4: Deamination [9]

-

The resulting aniline derivative undergoes deamination, for example, using a nitrite ester in an aprotic solvent.

-

This removes the amino group, yielding 4-bromo-2-nitrobenzotrifluoride.

Step 5: Reduction of the Nitro Group

-

The nitro group of 4-bromo-2-nitrobenzotrifluoride is reduced to an amine using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

This produces 4-bromo-2-(trifluoromethyl)aniline.

Step 6: Sandmeyer Reaction

-

The aniline is diazotized with sodium nitrite in the presence of a strong acid at low temperatures.

-

The resulting diazonium salt is then treated with a cyanide source (e.g., copper(I) cyanide) to form the corresponding nitrile.

-

Finally, hydrolysis of the nitrile under acidic or basic conditions yields the target molecule, this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research and development.

Pharmaceutical Drug Development

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory agents.[1] For instance, it is a potential precursor for the synthesis of selective COX-2 inhibitors, a class of drugs used to treat inflammation and pain.[10][11][12] The bromine atom provides a convenient handle for cross-coupling reactions to build more complex molecular architectures.

dot graph "Drug_Development_Workflow" { layout=dot; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="this compound"]; Step1 [label="Cross-Coupling Reaction (e.g., Suzuki, Heck)"]; Step2 [label="Amide/Ester Formation"]; Step3 [label="Lead Compound Synthesis"]; Step4 [label="Biological Screening (e.g., COX-2 inhibition assay)"]; End [label="Optimized Drug Candidate"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> End; } Caption: Workflow for utilizing the subject compound in drug discovery.

Agrochemicals

This compound is also utilized in the development of new herbicides and pesticides.[1] The trifluoromethyl group can enhance the efficacy and selectivity of these agrochemicals.

Material Science

In material science, this compound is used in the formulation of high-performance polymers and coatings.[1] The incorporation of the trifluoromethyl group can improve the thermal stability and chemical resistance of these materials.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science industries. Its unique molecular structure provides a powerful tool for the synthesis of complex and highly functionalized molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and developers aiming to leverage this compound in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound - [sigmaaldrich.com]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene - Google Patents [patents.google.com]

- 10. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

solubility of 4-Bromo-2-(trifluoromethyl)benzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Organic Solvents

Executive Summary

This compound is a key building block in the synthesis of pharmaceuticals and advanced materials, valued for the unique physicochemical properties imparted by its trifluoromethyl and bromine substituents.[1] Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in reaction chemistry, purification, and formulation development. Low solubility can lead to unpredictable results, poor bioavailability in drug candidates, and increased development costs.[2][3] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and presents a robust, field-proven experimental workflow for its quantitative determination. As a self-validating system, the methodology described herein is designed to deliver reliable and reproducible thermodynamic solubility data, empowering researchers, scientists, and drug development professionals to optimize their processes with confidence.

Physicochemical Profile of this compound

This compound (CAS No. 320-31-0) is a substituted aromatic carboxylic acid.[1][4] Its molecular structure, featuring a polar carboxylic acid group, a large non-polar aromatic ring, and two highly electronegative substituents (bromine and trifluoromethyl), dictates its solubility behavior. The interplay between these functional groups results in a molecule with moderate polarity, capable of acting as both a hydrogen bond donor and acceptor.[5]

| Property | Value | Source(s) |

| CAS Number | 320-31-0 | [1][4] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1][4] |

| Molecular Weight | 269.02 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 121.0 - 125.0 °C | [1][6] |

| Boiling Point | 275.2 ± 40.0 °C (Predicted) | [6] |

| pKa | 3.00 ± 0.36 (Predicted) | [6] |

| Known Solubility | Soluble in Methanol | [6] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[7][8][9] For this compound, several structural features are paramount.

-

Carboxyl Group (-COOH): This group is highly polar and can both donate and accept hydrogen bonds.[5] This feature promotes solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, acetone).

-

Aromatic Ring: The benzene ring is large and non-polar (hydrophobic), which contributes favorably to interactions with non-polar or moderately polar solvents through van der Waals forces.[10] However, this large hydrophobic region limits solubility in highly polar solvents like water.[10]

-

Trifluoromethyl (-CF₃) and Bromo (-Br) Groups: These electron-withdrawing groups increase the acidity of the carboxylic acid (lower pKa) and add to the molecule's overall polarity and molecular weight. Their presence enhances interactions with polar solvents.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. 4-Bromo-2-(Trifluoromethyl) Benzoic Acid CAS#: 320-31-0 [m.chemicalbook.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

4-Bromo-2-(trifluoromethyl)benzoic acid melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(trifluoromethyl)benzoic Acid

Abstract

This compound is a key building block in contemporary medicinal chemistry and materials science. Its unique trifluoromethyl and bromo substitutions on the benzoic acid scaffold impart specific steric and electronic properties, making it a valuable synthon for targeted drug design and the creation of novel functional materials. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective use in synthesis, purification, and formulation. This guide provides a detailed examination of these properties, grounded in experimental methodology and theoretical principles, to equip researchers and drug development professionals with the necessary knowledge for its application.

Introduction: The Significance of this compound

The strategic placement of a bromine atom and a trifluoromethyl (CF3) group on the benzoic acid ring system creates a molecule with distinct characteristics. The CF3 group, a powerful electron-withdrawing moiety, significantly increases the acidity of the carboxylic acid and influences the molecule's lipophilicity and metabolic stability. The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for the construction of more complex molecular architectures. This combination makes this compound a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.

Accurate determination of its melting and boiling points is not merely a procedural formality; these values are critical indicators of purity, inform the selection of appropriate reaction and purification conditions (e.g., distillation, recrystallization), and are essential for material characterization and quality control.

Physicochemical Data Summary

The key physical properties of this compound are summarized below. It is important to note the variability in reported melting points, which often reflects differences in sample purity and analytical methodology.

| Property | Value | Source |

| Chemical Formula | C₈H₄BrF₃O₂ | Sigma-Aldrich |

| Molecular Weight | 269.02 g/mol | Sigma-Aldrich |

| Melting Point | 175-178 °C | Sigma-Aldrich |

| 174-179 °C | BLD Pharm | |

| 176.6-178.5 °C | Anichem | |

| Boiling Point | Not Available | N/A |

The absence of a reported boiling point at atmospheric pressure is a strong indicator that the compound likely undergoes thermal decomposition before it can vaporize. This is a common characteristic for complex organic molecules with multiple functional groups.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs over a narrow range. The presence of impurities typically depresses the melting point and broadens the range.

Principle and Rationale

The choice of method for melting point determination is guided by the required level of accuracy and the amount of sample available. The most common and reliable method is capillary melting point determination. This technique relies on heating a small, powdered sample in a capillary tube at a controlled rate while observing the physical changes through a magnifying lens. The "melting range" is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow range (e.g., < 2 °C) is indicative of high purity.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will depress the melting point. Dry the sample under vacuum if necessary.

-

Finely powder a small amount of the sample using a spatula or a mortar and pestle. This ensures uniform heat distribution within the sample.

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm for optimal results.

-

-

Measurement using a Digital Melting Point Apparatus:

-

Set the apparatus to a ramp rate of 1-2 °C per minute. A slow ramp rate is crucial for accurate determination, allowing the sample and thermometer to remain in thermal equilibrium.

-

Insert the loaded capillary tube into the heating block.

-

Observe the sample closely as the temperature approaches the expected melting point (approx. 175 °C).

-

Record the temperature (T₁) at which the first sign of melting (formation of a liquid droplet) is observed.

-

Continue heating and record the temperature (T₂) at which the last solid particle melts, resulting in a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

Workflow Diagram

Caption: Workflow for Capillary Melting Point Determination.

Understanding the Boiling Point and Thermal Decomposition

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds like this compound, the energy required to overcome intermolecular forces and achieve boiling is substantial.

Intermolecular Forces at Play

Several intermolecular forces contribute to the high melting point and expected high boiling point of this molecule:

-

Hydrogen Bonding: The carboxylic acid functional group allows for strong hydrogen bonding between molecules, forming stable dimers in the solid state and in non-polar solvents. This is the most significant force that must be overcome.

-

Dipole-Dipole Interactions: The high electronegativity of the fluorine, oxygen, and bromine atoms creates significant bond dipoles, leading to strong dipole-dipole interactions throughout the molecular structure.

-

Van der Waals Forces: The large electron cloud of the bromine atom and the overall size of the molecule contribute to significant London dispersion forces.

Thermal Instability and Decomposition

The lack of a reported boiling point strongly suggests that the energy required to boil the compound at atmospheric pressure exceeds the energy threshold for one or more of its chemical bonds. For carboxylic acids, the most common decomposition pathway is decarboxylation—the loss of carbon dioxide (CO₂). This process is often catalyzed by heat and can lead to the formation of 1-bromo-3-(trifluoromethyl)benzene.

Caption: Proposed Thermal Decomposition via Decarboxylation.

Boiling Point Under Reduced Pressure

Conclusion and Best Practices

The melting point of this compound is consistently reported in the range of 175-178 °C . This value serves as a critical parameter for identity confirmation and purity assessment. Researchers should expect to observe a sharp melting range for high-purity samples. Conversely, a broad or depressed melting range indicates the presence of impurities, necessitating further purification, such as recrystallization.

The compound is not expected to have a measurable boiling point at atmospheric pressure due to thermal decomposition, likely via decarboxylation. For applications requiring volatilization, such as vacuum deposition or distillation, characterization under reduced pressure is the required methodology. This guide provides the fundamental experimental and theoretical framework necessary for researchers to confidently handle and characterize this important chemical intermediate.

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Bromo-2-(trifluoromethyl)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of key intermediates is not merely a procedural step but the very foundation of scientific integrity. 4-Bromo-2-(trifluoromethyl)benzoic acid (CAS No. 320-31-0) is a crucial building block, valued for the unique electronic properties conferred by its trifluoromethyl and bromo substituents.[1][2] Its proper identification is paramount to ensuring the validity of subsequent research and development. This guide provides an in-depth, predictive analysis of the spectroscopic data—NMR, IR, and MS—expected for this compound. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, providing a robust framework for researchers to interpret their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Blueprint

NMR spectroscopy is the cornerstone of organic structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the influential trifluoromethyl group.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The aromatic region of the ¹H NMR spectrum is dictated by the substitution pattern on the benzene ring. The three remaining protons (H-3, H-5, and H-6) form a complex splitting pattern known as an AMX or ABX system, as their chemical environments are distinct. The electron-withdrawing nature of the carboxylic acid and trifluoromethyl groups will deshield adjacent protons, shifting them downfield, while the bromine atom has a more moderate effect.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.9 - 8.1 | d (doublet) | J₃,₅ ≈ 2.0 Hz (meta) |

| H-5 | 7.7 - 7.9 | dd (doublet of doublets) | J₅,₆ ≈ 8.5 Hz (ortho), J₅,₃ ≈ 2.0 Hz (meta) |

| H-6 | 7.6 - 7.8 | d (doublet) | J₆,₅ ≈ 8.5 Hz (ortho) |

| COOH | 10.0 - 12.0 | br s (broad singlet) | N/A |

Note: These are predictive values. Actual chemical shifts may vary based on solvent and concentration.

Self-Validating Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Apply a standard pulse sequence (e.g., zg30).

-

-

Processing: Fourier transform the raw data, followed by phase and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).[3]

Visualization: Proton Environments and Coupling

Caption: Predicted proton coupling in this compound.

Carbon (¹³C) NMR Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are heavily influenced by the substituents. The carboxylic carbon (C=O) is highly deshielded, appearing far downfield. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The aromatic carbons attached to substituents (C-1, C-2, C-4) will have their shifts significantly altered, while the protonated carbons (C-3, C-5, C-6) can be assigned based on established substituent effects.[4]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon | Predicted δ (ppm) | Multiplicity (due to F) |

|---|---|---|

| C=O | 168 - 172 | Singlet |

| C-1 | 133 - 136 | Singlet |

| C-2 | 130 - 134 | Quartet (²JCCF ≈ 30-35 Hz) |

| C-3 | 130 - 133 | Singlet |

| C-4 | 125 - 128 | Singlet |

| C-5 | 135 - 138 | Singlet |

| C-6 | 128 - 131 | Singlet |

| -CF₃ | 122 - 125 | Quartet (¹JCF ≈ 270-275 Hz) |

Fluorine (¹⁹F) NMR Spectroscopy

Expertise & Causality: ¹⁹F NMR is highly specific for fluorine-containing compounds. The -CF₃ group is attached to an aromatic ring, which typically results in a chemical shift in the range of -60 to -65 ppm relative to a CFCl₃ standard. Since there are no other fluorine atoms in the molecule to couple with, the spectrum is expected to show a single, sharp singlet. This provides definitive evidence for the presence and electronic environment of the trifluoromethyl group.[5]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

| Group | Predicted δ (ppm) | Multiplicity |

|---|

| -CF₃ | -62 to -64 | Singlet |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum is dominated by features of the carboxylic acid, the aromatic ring, and the strong C-F bonds.

Self-Validating Protocol: FTIR-ATR Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Collection: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1710 - 1680 (strong) | C=O stretch | Carboxylic Acid |

| 1600, 1475 | C=C stretch | Aromatic Ring |

| 1320 - 1120 (very strong) | C-F stretch | Trifluoromethyl |

| 1300 - 1200 | C-O stretch | Carboxylic Acid |

| 960 - 900 (broad) | O-H bend | Carboxylic Acid Dimer |

| ~700 | C-Br stretch | Aryl Bromide |

Authoritative Grounding: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acid dimers in the solid state.[6] The C=O stretch is sharp and intense, while the C-F stretches present as some of the strongest absorptions in the entire spectrum, confirming the trifluoromethyl group's presence.[7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, is a key diagnostic feature.

Predicted Mass Spectrum Data (Electron Ionization, EI):

| m/z | Identity | Comments |

|---|---|---|

| 270 / 268 | [M]⁺ | Molecular ion peak. Characteristic 1:1 isotopic pattern for Bromine. |

| 253 / 251 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid. |

| 225 / 223 | [M - COOH]⁺ | Loss of the entire carboxyl group. |

| 146 | [M - Br - COOH]⁺ | Loss of bromine and the carboxyl group. |

Self-Validating Protocol: EI-MS Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source at 70 eV. This energy level is sufficient to cause reproducible fragmentation, creating a characteristic fingerprint for the molecule.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Integrated Analytical Workflow

The true power of spectroscopic analysis lies in the integration of multiple techniques. Each method provides a piece of the puzzle, and together they allow for the unambiguous confirmation of the molecular structure of this compound.

Visualization: Structural Elucidation Workflow

Caption: Integrated workflow for the spectroscopic confirmation of the target compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. rsc.org [rsc.org]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. ijtsrd.com [ijtsrd.com]

The Strategic Synthesis and Application of 4-Bromo-2-(trifluoromethyl)benzoic Acid: A Technical Guide

Introduction

In the landscape of modern organic chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic character, have made fluorinated compounds indispensable in the synthesis of advanced materials, agrochemicals, and particularly, pharmaceuticals. Among the vast array of fluorinated building blocks, 4-Bromo-2-(trifluoromethyl)benzoic acid has emerged as a compound of significant interest. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and a trifluoromethyl group, offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth technical overview of this compound, from its historical context and synthesis to its modern-day applications, tailored for researchers, scientists, and professionals in drug development.

The Genesis of a Versatile Intermediate: Discovery and History

While a definitive seminal publication marking the first synthesis of this compound (CAS No: 320-31-0) is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th century. The development of methods to introduce the trifluoromethyl group onto aromatic rings was a critical precursor to the existence of this and similar molecules.

The journey to synthesize such specifically substituted benzene derivatives likely evolved from foundational reactions in organic chemistry. Early synthetic chemists would have logically approached this target through multi-step sequences, starting from more readily available precursors. A plausible and historically practiced route would involve the functionalization of a pre-existing brominated or trifluoromethylated benzene ring.

Given the directing effects of the substituents on an aromatic ring, a logical and historically significant approach to the synthesis of this compound would be through the carboxylation of a suitable precursor, such as 1-bromo-3-(trifluoromethyl)benzene, via a Grignard reaction. This classic transformation, discovered by Victor Grignard in the early 1900s, revolutionized organic synthesis by enabling the formation of carbon-carbon bonds.[1][2] The application of this methodology to fluorinated substrates would have been a natural progression as the demand for such compounds grew in the mid to late 20th century. The alternative, ortho-lithiation, provides a more modern and often higher-yielding approach to carboxylation.[3][4]

Physicochemical and Spectroscopic Data

The utility of this compound as a synthetic intermediate is underpinned by its distinct physical and chemical properties. A summary of its key characteristics is provided in the table below.

| Property | Value | Reference |

| CAS Number | 320-31-0 | [5] |

| Molecular Formula | C₈H₄BrF₃O₂ | [5] |

| Molecular Weight | 269.02 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 121-125 °C | [6] |

| Boiling Point (Predicted) | 275.2 ± 40.0 °C | |

| Density (Predicted) | 1.773 ± 0.06 g/cm³ | |

| Solubility | Soluble in methanol and other organic solvents |

A Validated Pathway: Modern Synthesis of this compound

While several synthetic routes to this compound exist, a common and reliable method involves the ortho-metalation of 3-bromobenzotrifluoride followed by carboxylation. This approach offers good regioselectivity and yield. Below is a detailed, self-validating protocol for this synthesis.

Experimental Protocol: Synthesis via Ortho-Lithiation and Carboxylation

This protocol is based on well-established principles of directed ortho-metalation, a powerful tool for the functionalization of aromatic rings.[3][4]

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromobenzotrifluoride | Reagent | Sigma-Aldrich | Ensure dryness |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Handle under inert atmosphere |

| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Dry over sodium/benzophenone |

| Dry Ice (solid CO₂) | N/A | Local Supplier | Use freshly crushed |

| Hydrochloric Acid (HCl) | 37% | Fisher Scientific | For workup |

| Diethyl Ether | Reagent | Fisher Scientific | For extraction |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying |

Step-by-Step Methodology

-

Reaction Setup: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Initial Charge: The flask is charged with anhydrous tetrahydrofuran (100 mL) and 3-bromobenzotrifluoride (10.0 g, 44.4 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (19.5 mL of a 2.5 M solution in hexanes, 48.8 mmol) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours.

-

Carboxylation: The reaction mixture is then poured slowly over an excess of freshly crushed dry ice in a separate beaker, with vigorous stirring. The mixture is allowed to warm to room temperature overnight.

-

Aqueous Workup: The resulting mixture is quenched with 1 M hydrochloric acid (50 mL) and transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude solid is recrystallized from a mixture of hexanes and ethyl acetate to afford pure this compound as a white crystalline solid.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Core Applications in Research and Development

This compound is a highly sought-after intermediate in several areas of chemical research and industry, primarily due to the unique properties conferred by its trifluoromethyl and bromo substituents.

Pharmaceutical Drug Discovery

The most significant application of this compound is in medicinal chemistry, where it serves as a crucial building block for the synthesis of novel drug candidates.[7][8] The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug molecules, improving their pharmacokinetic profiles.[7] The bromine atom provides a convenient handle for further functionalization, typically through cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures. This compound is a key starting material for the development of anti-inflammatory and analgesic drugs.[6]

Agrochemicals

In the agrochemical sector, the trifluoromethyl group is valued for its ability to increase the potency and selectivity of herbicides and pesticides. This compound serves as a precursor for the synthesis of next-generation crop protection agents that can be more effective at lower concentrations, leading to more sustainable agricultural practices.[6]

Materials Science

The introduction of fluorine into polymers and other materials can significantly enhance their thermal stability, chemical resistance, and other physical properties. This compound can be used as a monomer or a modifying agent in the synthesis of high-performance polymers and coatings.[6]

Conclusion

This compound stands as a testament to the enabling power of organofluorine chemistry. Its unique combination of functional groups provides a versatile platform for chemical innovation across multiple scientific disciplines. While its precise historical origins are not clearly documented, its importance in modern research and development is undeniable. The synthetic protocols for its preparation are well-established, allowing for its continued and reliable supply to the scientific community. As the demand for more sophisticated and effective chemical entities continues to grow, the role of pivotal intermediates like this compound will undoubtedly become even more critical.

References

The Strategic Integration of Bromine and Trifluoromethyl Groups in Advancing Molecular Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Art and Science of Molecular Scaffolding

In the intricate world of molecular design, the strategic modification of chemical scaffolds is paramount to enhancing biological activity and optimizing physicochemical properties. Among the vast arsenal of functional groups available to the medicinal chemist, bromine and the trifluoromethyl (-CF₃) group have emerged as powerful tools for fine-tuning the performance of bioactive molecules. This guide provides a comprehensive exploration of the distinct and synergistic roles these two moieties play in shaping the activity, selectivity, and pharmacokinetic profiles of compounds across pharmaceuticals, agrochemicals, and materials science. We will delve into the fundamental principles governing their influence, from the nuanced interactions of halogen bonding to the metabolic resilience conferred by the trifluoromethyl group, offering field-proven insights into their strategic application.

Part 1: The Physicochemical Impact of Bromine and Trifluoromethyl Groups

The introduction of bromine or a trifluoromethyl group onto a molecular scaffold instigates a cascade of changes in its electronic and steric properties. Understanding these fundamental shifts is crucial for predicting their impact on molecular behavior.

The Trifluoromethyl Group: A Pillar of Metabolic Stability and Potency

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its unique combination of high electronegativity, metabolic stability, and lipophilicity.[1] Its presence can dramatically alter a molecule's properties in several key ways:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This inherent strength makes the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance.[1][2] By replacing a metabolically labile methyl or hydrogen group with a -CF₃ group, chemists can effectively block a "metabolic hotspot," thereby increasing the drug's half-life and bioavailability.[1]

-

Lipophilicity and Permeability: The -CF₃ group significantly increases the lipophilicity of a molecule, as quantified by its positive Hansch π value of +0.88.[1] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets and for oral absorption.[1]

-

Binding Affinity and Potency: The strong electron-withdrawing nature of the -CF₃ group can modulate the acidity (pKa) of nearby functional groups and alter the electronic distribution of aromatic rings.[3] This can lead to more favorable electrostatic interactions and hydrogen bonding with the target protein, thereby enhancing binding affinity and potency.[1] In some cases, the -CF₃ group can act as a bioisostere for other groups like methyl, ethyl, or even a nitro group, offering a metabolically stable alternative that can improve potency and reduce potential toxicity.[4][5]

| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Rationale for Change |

| Metabolic Stability | Prone to oxidative metabolism | Highly resistant to oxidation | High C-F bond energy prevents enzymatic cleavage.[1][2] |

| Lipophilicity (Hansch π) | +0.56 | +0.88 | Fluorine atoms increase lipophilicity.[1] |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | High electronegativity of fluorine atoms.[3] |

| Binding Interactions | Primarily hydrophobic | Hydrophobic, electrostatic, and potential hydrogen bond accepting interactions | Can form more diverse and stronger interactions with target proteins.[1] |

The Bromine Atom: A Master of Specificity through Halogen Bonding

While often overshadowed by its lighter halogen counterparts, fluorine and chlorine, bromine offers unique advantages in drug design, primarily through its ability to form strong and highly directional halogen bonds.[6][7]

-

Halogen Bonding: A halogen bond is a non-covalent interaction between a halogen atom (in this case, bromine) acting as a Lewis acid and a Lewis base (such as an oxygen, nitrogen, or sulfur atom in a protein).[6] This interaction arises from an anisotropic distribution of electron density around the bromine atom, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the axis of the covalent bond.[8] This σ-hole can interact favorably with electron-rich atoms in a protein's binding pocket, contributing significantly to binding affinity and specificity.[6][8] The strength of halogen bonds increases with the polarizability of the halogen, making bromine a more potent halogen bond donor than chlorine.[9]

-

Lipophilicity and Permeability: Similar to the trifluoromethyl group, the introduction of a bromine atom generally increases the lipophilicity of a molecule, which can enhance membrane permeability.[8]

-

Modulation of Drug-Target Residence Time: The formation of stable halogen bonds can significantly influence the kinetics of drug-target interactions. By stabilizing the drug-target complex, bromine substitution can prolong the residence time of the drug at its target, which can lead to a more sustained pharmacological effect.[6]

| Halogen | Electronegativity (Pauling Scale) | Polarizability (ų) | Typical Halogen Bond Strength |

| Fluorine (F) | 3.98 | 0.56 | Very weak/negligible |

| Chlorine (Cl) | 3.16 | 2.18 | Moderate |

| Bromine (Br) | 2.96 | 3.05 | Strong |

| Iodine (I) | 2.66 | 4.26 | Very Strong |

Part 2: Synergistic Strategies in Molecular Design

The true power of these functional groups is often realized when they are used in concert. The strategic placement of both a bromine atom and a trifluoromethyl group within the same molecule can lead to synergistic effects that would be difficult to achieve with either group alone. A prime example of this strategy is the multi-kinase inhibitor Sorafenib .

Case Study: Sorafenib

Sorafenib is an oral anti-cancer agent that contains both a bromine atom and a trifluoromethyl group on a central phenyl ring.[10] This combination is critical to its mechanism of action and pharmacokinetic profile.

-

Mechanism of Action: Sorafenib inhibits several key signaling pathways involved in tumor growth and angiogenesis, including the Raf/MEK/ERK pathway.[11][12][13] The trifluoromethyl group contributes to the overall binding affinity through its electronic and hydrophobic properties. The chlorine atom (in the 4-chloro-3-(trifluoromethyl)phenyl moiety) is known to engage in halogen bonding within the kinase hinge region. While bromine is not present in Sorafenib itself, its principles of halogen bonding are transferable, and its inclusion in analogues could further enhance binding.[14][15]

Caption: Simplified schematic of the Raf/MEK/ERK signaling pathway inhibited by Sorafenib.

-

Synergistic Physicochemical Effects: The combination of the lipophilic bromine and trifluoromethyl groups helps to ensure adequate membrane permeability and oral bioavailability. Furthermore, the metabolic stability conferred by the trifluoromethyl group complements the enhanced binding affinity provided by the potential for halogen bonding from the bromine, resulting in a potent and durable therapeutic agent.

Part 3: Experimental Validation and Methodologies

The theoretical benefits of incorporating bromine and trifluoromethyl groups must be rigorously validated through a suite of in vitro and in vivo assays. This section details the key experimental protocols used to assess the impact of these functional groups on a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Assessing Metabolic Stability: The Liver Microsomal Assay

This assay is a cornerstone of early drug discovery for evaluating a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[16][17]

Step-by-Step Methodology:

-

Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a specific protein concentration (e.g., 0.5 mg/mL).[18] The test compound is added to this mixture at a final concentration (e.g., 1 µM).

-

Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[4] A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

-

Incubation: The reaction mixture is incubated at 37°C with shaking. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[18]

-

Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4]

-

Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.[19]

-

Data Interpretation: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20]

Caption: Workflow for the in vitro liver microsomal stability assay.

Evaluating Permeability: PAMPA and Caco-2 Assays

Predicting a drug's ability to be absorbed across the gut wall is critical for oral drug development. Two widely used in vitro models for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

-

PAMPA: This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[11][13] It is particularly useful in early discovery for ranking compounds based on their passive permeability.

-

Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, complete with tight junctions and efflux transporters.[1][21] It provides a more comprehensive assessment of permeability, accounting for both passive diffusion and active transport.

Step-by-Step Caco-2 Assay Methodology:

-

Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a multi-well plate and cultured for approximately 21 days to form a differentiated, polarized monolayer.[5]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[21]

-

Permeability Measurement: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite compartment at various time points (e.g., up to 2 hours).

-

Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

-

Data Interpretation: The apparent permeability coefficient (Papp) is calculated. By measuring transport in both directions (A-to-B and B-to-A), an efflux ratio can be determined, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.[22]

Part 4: Conclusion and Future Perspectives

The strategic incorporation of bromine and trifluoromethyl groups represents a powerful and versatile approach in modern molecular design. The trifluoromethyl group serves as a robust tool for enhancing metabolic stability and modulating electronic properties, while bromine provides a unique handle for increasing binding affinity and specificity through the formation of halogen bonds. The synergistic use of both moieties, as exemplified in compounds like Sorafenib, highlights the potential for creating highly potent and pharmacokinetically sound drug candidates.

As our understanding of the subtle interplay of non-covalent interactions continues to grow, the rational design of molecules incorporating these functional groups will become even more sophisticated. Future research will likely focus on the development of novel synthetic methodologies for the precise and efficient introduction of these groups into complex scaffolds, as well as the use of advanced computational models to more accurately predict their effects on protein-ligand interactions and ADME properties. For the drug development professional, a deep understanding of the principles and applications outlined in this guide is essential for navigating the complex landscape of modern medicinal chemistry and for successfully designing the next generation of innovative therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cdn-links.lww.com [cdn-links.lww.com]

- 17. Articles - Technical Writer Style Guide: Creating Consistent and Effective Documentation [sonat.com]

- 18. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]